N,N,N-Trimethyldodecan-1-aminium formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

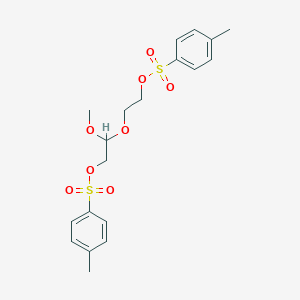

N,N,N-Trimethyldodecan-1-aminium formate: is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Synthesis of N,N,N-Trimethyldodecan-1-aminium Bromide:

Reactants: Dodecyl bromide and trimethylamine.

Conditions: The reaction is typically carried out in an organic solvent like acetone, under reflux conditions.

Procedure: Dodecyl bromide is added dropwise to a solution of trimethylamine in acetone. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the product.

-

Conversion to N,N,N-Trimethyldodecan-1-aminium Formate:

Reactants: N,N,N-Trimethyldodecan-1-aminium bromide and sodium formate.

Conditions: The reaction is carried out in an aqueous medium.

Procedure: N,N,N-Trimethyldodecan-1-aminium bromide is dissolved in water, and an equimolar amount of sodium formate is added. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and drying.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The final product is purified using techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Halides, hydroxides.

Conditions: Aqueous or organic solvents, room temperature to reflux.

Products: Substituted quaternary ammonium compounds.

-

Oxidation Reactions:

Reagents: Strong oxidizing agents like potassium permanganate.

Conditions: Acidic or basic medium, elevated temperatures.

Products: Oxidized derivatives of the dodecyl chain.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride.

Conditions: Organic solvents, low temperatures.

Products: Reduced derivatives of the dodecyl chain.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium iodide, acetone, water.

Oxidation: Potassium permanganate, sulfuric acid, water.

Reduction: Lithium aluminum hydride, ether, low temperatures.

Major Products:

- Substituted quaternary ammonium salts.

- Oxidized or reduced derivatives of the dodecyl chain.

Scientific Research Applications

Chemistry:

Surfactant: Used in the synthesis of nanoparticles and as a phase transfer catalyst.

Emulsifier: Stabilizes emulsions in various chemical processes.

Biology:

Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Cell Lysis: Used in cell lysis buffers for DNA and protein extraction.

Medicine:

Drug Delivery: Enhances the solubility and bioavailability of hydrophobic drugs.

Antiseptics: Incorporated in topical antiseptic formulations.

Industry:

Textile Industry: Used as an antistatic agent and fabric softener.

Cosmetics: Included in shampoos and conditioners for its conditioning properties.

Mechanism of Action

Surfactant Properties:

- The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances.

- It forms micelles in aqueous solutions, encapsulating hydrophobic molecules within the micelle core.

Antimicrobial Action:

- Disrupts microbial cell membranes, leading to cell lysis and death.

- Interacts with microbial proteins, inhibiting their function.

Molecular Targets and Pathways:

- Targets microbial cell membranes and proteins.

- Involved in pathways related to cell membrane integrity and protein function.

Comparison with Similar Compounds

-

N,N,N-Trimethyldodecan-1-aminium Bromide:

- Similar structure but with a bromide counterion.

- Used as a surfactant and antimicrobial agent.

-

N,N,N-Trimethyldecan-1-aminium Bromide:

- Shorter alkyl chain (decan instead of dodecan).

- Used in similar applications but with different physicochemical properties.

Uniqueness:

- N,N,N-Trimethyldodecan-1-aminium formate has a formate counterion, which may influence its solubility and reactivity.

- The longer dodecyl chain provides enhanced surfactant properties compared to shorter alkyl chain analogs.

Properties

CAS No. |

100859-15-2 |

|---|---|

Molecular Formula |

C16H35NO2 |

Molecular Weight |

273.45 g/mol |

IUPAC Name |

dodecyl(trimethyl)azanium;formate |

InChI |

InChI=1S/C15H34N.CH2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;2-1-3/h5-15H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |

InChI Key |

HZLYVUIWOZITJF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)

![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)